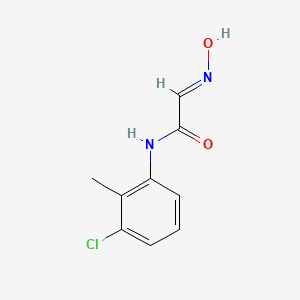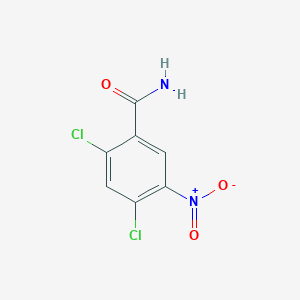![molecular formula C18H21N3O2 B2746355 (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034483-28-6](/img/structure/B2746355.png)
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound that has gained interest in the fields of chemistry and pharmacology. This compound is notable for its unique structural properties, which include both isoquinoline and benzimidazole moieties. Such duality in structure presents potential for diverse chemical reactivities and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step procedures, starting from simple aromatic compounds
Formation of Isoquinoline Moiety: : Typically involves Pictet-Spengler reactions where an aromatic aldehyde and an amine undergo cyclization.
Formation of Benzimidazole Moiety: : Often includes condensation reactions between a diamine and a carboxylic acid or its derivatives.
Final Coupling: : After the formation of these core structures, a methanone linkage is introduced under controlled conditions, often requiring catalysts to ensure selective formation of the product.
Industrial Production Methods
While lab-scale synthesis provides the blueprint, industrial production scales up these methods with modifications for efficiency. Techniques such as continuous flow chemistry and optimized catalysis are employed to enhance yield and purity. The choice of solvents, temperature controls, and pressure conditions are critical in these scaled-up processes.
化学反応の分析
Types of Reactions
The compound exhibits varied chemical reactivity:
Oxidation: : Can occur at the methoxy group or at nitrogen sites, forming N-oxides or demethylated products.
Reduction: : Hydrogenation may target the double bonds within the rings, leading to more saturated analogs.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or osmium tetroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution Conditions: : Catalysts like palladium or copper, bases like sodium hydroxide or acids like sulfuric acid.
Major Products
Oxidation: : Forms N-oxide derivatives or demethylated products.
Reduction: : Yields hydrogenated or reduced derivatives.
Substitution: : Substituted isoquinoline or benzimidazole derivatives with various functional groups.
科学的研究の応用
This compound finds applications across numerous fields:
Chemistry: : Acts as a precursor in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Investigated for its potential role in enzyme inhibition or as a fluorescent probe for imaging studies.
Medicine: : Explored for its therapeutic potential in treating neurological disorders or as an anti-cancer agent due to its structural similarity to bioactive molecules.
Industry: : Utilized in materials science for its electronic properties, potentially contributing to the development of organic semiconductors or light-emitting diodes (LEDs).
作用機序
The biological activity of this compound is closely related to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, altering their function. The presence of isoquinoline and benzimidazole rings allows for interaction with a variety of biological pathways, potentially inhibiting or activating certain enzymes or receptors. These interactions can affect cellular processes such as signal transduction or gene expression.
類似化合物との比較
(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)(2-methoxyphenyl)methanone: : Lacks the isoquinoline component, which may limit its reactivity and application scope.
(6-methoxyisoquinolin-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methanone: : Similar but differs in the position of the methoxy group which can significantly impact its chemical and biological properties.
Conclusion
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a unique compound with significant potential across various scientific fields. Its intricate structure allows it to participate in diverse chemical reactions and exhibit a broad spectrum of biological activities. Continued research into this compound may unveil new applications and insights into its mechanism of action, further enhancing its scientific relevance.
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-15-4-2-14-10-21(7-6-12(14)8-15)18(22)13-3-5-16-17(9-13)20-11-19-16/h2,4,8,11,13H,3,5-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCYXKRACJXIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3CCC4=C(C3)NC=N4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)

![N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2746279.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)

![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)


![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)


